4-[(1S)-1-hydroxyethyl]phenol
Overview
Description
4-[(1S)-1-Hydroxyethyl]phenol, also known as 4-(1-hydroxyethyl)phenol, is an organic compound with the molecular formula C8H10O2. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Mechanism of Action
Target of Action
It is structurally similar to phenol, which is known to have a wide range of targets including some fungi, viruses, and various micro-organisms .
Mode of Action
4-[(1S)-1-hydroxyethyl]phenol, like phenol, is a potent proteolytic agent. Proteolytic agents break down proteins into smaller polypeptides or single amino acids. They do this by cleaving the peptide bonds within proteins by hydrolysis, a reaction where water breaks bonds. Phenol, in concentrations in the 5% to 7% range, can dissolve tissue on contact via proteolysis . It is reasonable to infer that this compound may have a similar mode of action.
Biochemical Pathways
Phenol is known to disrupt cell membranes and precipitate proteins, thereby inhibiting microbial enzymes and leading to cell death .
Pharmacokinetics
The metabolites are excreted in the urine .
Result of Action
Phenol, when applied to tissues, can lead to protein denaturation and cell membrane disruption, resulting in cell death .
Action Environment
For example, phenol’s antimicrobial activity is influenced by the pH of the environment, with optimal activity observed at a slightly acidic pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[(1S)-1-Hydroxyethyl]phenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This involves the reaction of an aryl halide with a nucleophile under specific conditions.
Reduction of Ketones: Another method involves the reduction of 4-acetylphenol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes and optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(1S)-1-Hydroxyethyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones is another significant reaction.
Electrophilic Aromatic Substitution: The hydroxyl group in this compound activates the aromatic ring, making it highly reactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[(1S)-1-Hydroxyethyl]phenol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group directly attached to a benzene ring.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of a hydroxyethyl group.
4-Ethylphenol: Similar structure but with an ethyl group instead of a hydroxyethyl group.
Uniqueness of 4-[(1S)-1-Hydroxyethyl]phenol: this compound is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility in water and its reactivity in various chemical reactions compared to other phenols .
Properties
IUPAC Name |
4-[(1S)-1-hydroxyethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFBLQVGJNGLU-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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